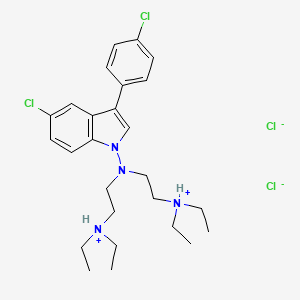![molecular formula C13H11NO2 B13765324 Benzoic acid-[3]pyridylmethyl ester](/img/structure/B13765324.png)
Benzoic acid-[3]pyridylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid-3pyridylmethyl ester is an organic compound that belongs to the class of esters. Esters are widely distributed in nature and are known for their pleasant fragrances and flavors. This particular ester is derived from benzoic acid and 3-pyridylmethanol, combining the aromatic properties of benzoic acid with the heterocyclic structure of pyridine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid-3pyridylmethyl ester typically involves the esterification of benzoic acid with 3-pyridylmethanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction can be represented as follows:
Benzoic acid+3-Pyridylmethanol→Benzoic acid-[3]pyridylmethyl ester+Water
Industrial Production Methods
In industrial settings, the esterification process can be carried out using continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common. Additionally, azeotropic distillation may be employed to remove water and drive the reaction to completion.
化学反応の分析
Types of Reactions
Benzoic acid-3pyridylmethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to benzoic acid and 3-pyridylmethanol in the presence of an acid or base.
Reduction: Reduction of the ester can yield the corresponding alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Hydrolysis: Benzoic acid and 3-pyridylmethanol.
Reduction: Benzoic alcohol and 3-pyridylmethanol.
Substitution: Depending on the nucleophile, various substituted esters or other derivatives.
科学的研究の応用
Benzoic acid-3pyridylmethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of benzoic acid-3pyridylmethyl ester involves its interaction with various molecular targets. The ester can undergo hydrolysis to release benzoic acid and 3-pyridylmethanol, which can then interact with biological pathways. Benzoic acid is known to inhibit microbial growth by disrupting cell membrane integrity, while 3-pyridylmethanol may interact with enzymes and receptors in biological systems.
類似化合物との比較
Similar Compounds
Methyl benzoate: An ester of benzoic acid and methanol, known for its pleasant fragrance.
Ethyl benzoate: An ester of benzoic acid and ethanol, used in flavorings and fragrances.
Phenyl benzoate: An ester of benzoic acid and phenol, used in organic synthesis.
Uniqueness
Benzoic acid-3pyridylmethyl ester is unique due to the presence of the pyridine ring, which imparts distinct chemical and biological properties. The heterocyclic structure of pyridine can enhance the compound’s reactivity and potential biological activities compared to simpler esters like methyl or ethyl benzoate.
特性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
pyridin-3-ylmethyl benzoate |
InChI |
InChI=1S/C13H11NO2/c15-13(12-6-2-1-3-7-12)16-10-11-5-4-8-14-9-11/h1-9H,10H2 |
InChIキー |
KZWLQBXYCSZBPP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)OCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


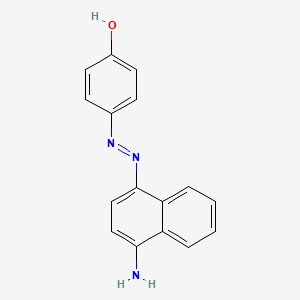
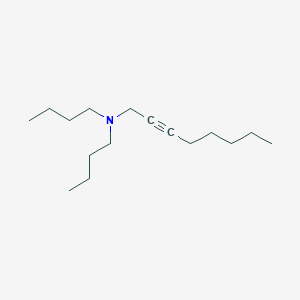
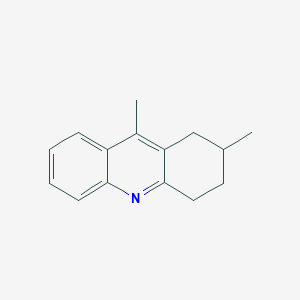

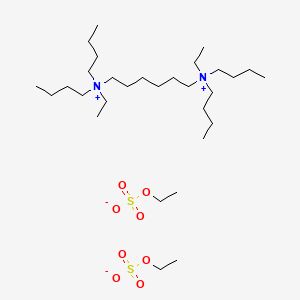
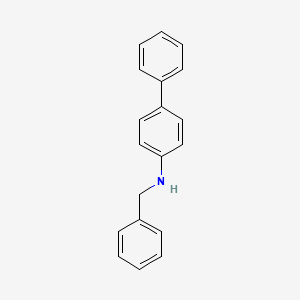
![[6-Methoxy-2-methyl-4,5-bis(phenylmethoxy)oxan-3-yl] methanesulfonate](/img/structure/B13765290.png)
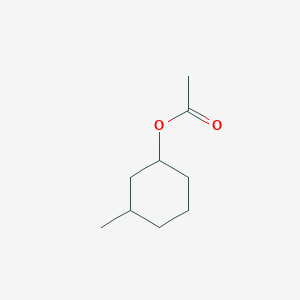
![5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium](/img/structure/B13765297.png)

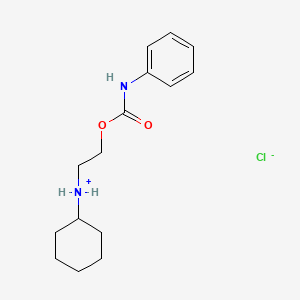
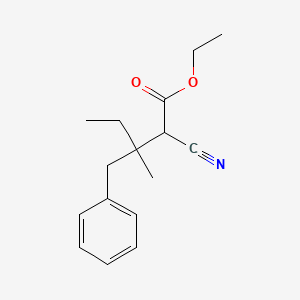
![Ethanesulfonic acid, 2-[3-[2-methoxy-5-[(phenylamino)carbonyl]phenyl]-1-methyl-2-triazenyl]-, monosodium salt](/img/structure/B13765307.png)
